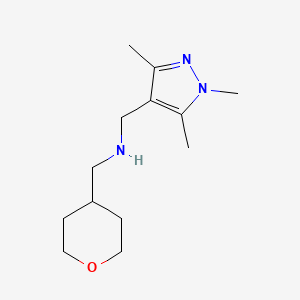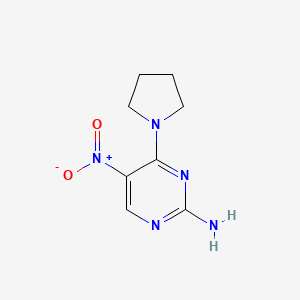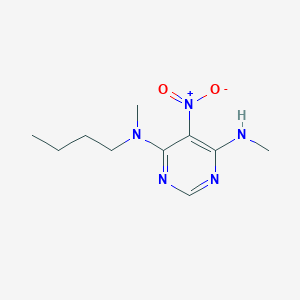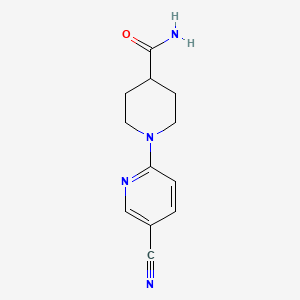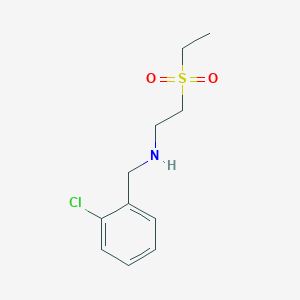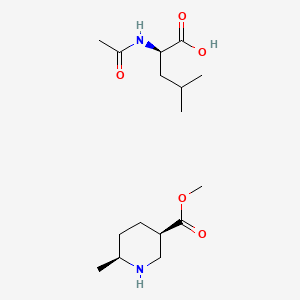
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the methyl group at the 6-position, and esterification of the carboxylate group. The acetylation of D-leucine is also a crucial step in the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or more saturated piperidine derivatives.
科学研究应用
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate include other piperidine derivatives and esterified amino acids. Examples include:
- Methyl (3R,6S)-6-methylpiperidine-3-carboxylate
- Acetyl-D-leucine
- Piperidine-3-carboxylate derivatives
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C16H30N2O5 |
|---|---|
分子量 |
330.42 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-4-methylpentanoic acid;methyl (3R,6S)-6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3.C8H15NO2/c1-5(2)4-7(8(11)12)9-6(3)10;1-6-3-4-7(5-9-6)8(10)11-2/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);6-7,9H,3-5H2,1-2H3/t7-;6-,7+/m10/s1 |
InChI 键 |
UAIQUTMXOXNFNV-DEECILGISA-N |
手性 SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC.CC(C)C[C@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1CCC(CN1)C(=O)OC.CC(C)CC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


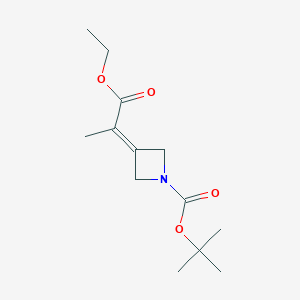
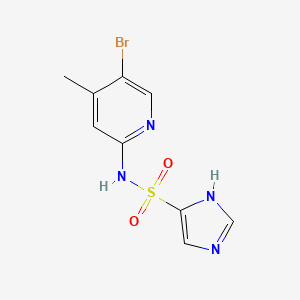
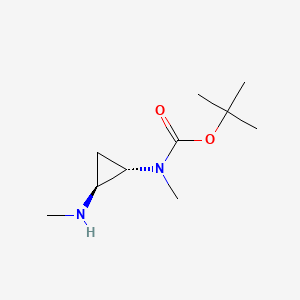
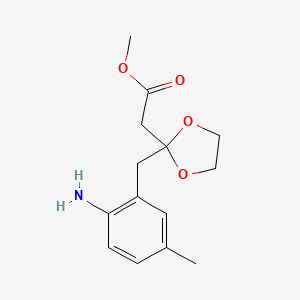
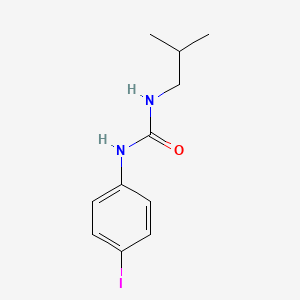
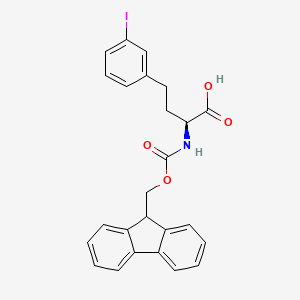
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
